molecular formula C14H11FO2 B1306896 2-(4-Fluorophenyl)-2-phenylacetic acid CAS No. 723-69-3

2-(4-Fluorophenyl)-2-phenylacetic acid

Cat. No. B1306896
CAS RN: 723-69-3
M. Wt: 230.23 g/mol
InChI Key: PKCHPRKLZKXQHF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-phenylacetic acid is a compound that features a fluorine atom attached to a phenyl ring, which is known for imparting unique properties to organofluorine compounds. These properties are highly sought after in various fields such as agrochemistry, biotechnology, and pharmacology. The presence of the fluorine atom can significantly influence the reactivity, biological activity, and toxicity of the compound, making the control of positional isomers crucial in pharmaceutical applications .

Synthesis Analysis

The synthesis of related fluorophenylacetic acid derivatives often involves complex pathways to ensure the selectivity of fluorination. For instance, the practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, starts from 4-fluorophenylacetic acid and involves asymmetric hydrogenation with high enantiomeric excess . Another example is the synthesis of 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which is derived from a bromophenyl precursor and involves ammonium acetate in glacial acetic acid .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-fluorophenyl moiety has been characterized using various analytical techniques. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters .

Chemical Reactions Analysis

The reactivity of 2-(4-fluorophenyl)-2-phenylacetic acid derivatives can be manipulated through various chemical reactions. For instance, the synthesis of a potent BACE1 inhibitor involved a Friedel-Crafts reaction followed by DMSO mediated α-oxidation and aminohydantoin formation . Additionally, the synthesis of 2-fluoro-2-phenylalkanoic acids from β-fluoro-β-phenyl alcohols demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-fluorophenyl)-2-phenylacetic acid derivatives are influenced by the fluorine atom. Chromatographic selectivity studies have shown that the choice of organic modifier is crucial for achieving acceptable separation of positional isomers, with thermodynamic analysis indicating that the separation process can be enthalpy or entropy-driven . Furthermore, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent has been explored, with fluorine NMR spectroscopy being used to distinguish enantiomers of alcohols and to determine the configuration of substituted-phenyl secondary alcohols .

Scientific Research Applications

Reactivity and Spectral Analysis

A comparative DFT study on halogen-substituted phenylacetic acids, including 2-(4-Fluorophenyl)-2-phenylacetic acid, highlighted their reactivity, acidity, and vibrational spectra. The study provided insights into the structural properties, reactivity descriptors, and vibrational spectra, comparing theoretical predictions with experimental data for related molecules (Srivastava et al., 2015).

Synthetic Applications

Research into the synthesis of key pharmaceutical intermediates has utilized 2-(4-Fluorophenyl)-2-phenylacetic acid derivatives. For example, the compound has been used in the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate for atorvastatin calcium, demonstrating the compound's utility in creating statins (Zhang Yi-fan, 2010).

Antimicrobial Activity

Derivatives of 4-aminophenylacetic acid, synthesized from phenylacetic acid, showed promising antimicrobial activities. This research opens up potential applications in developing new antimicrobial agents from phenylacetic acid derivatives (Bedair et al., 2006).

Magnetic Properties and Crystal Structure

The structural and magnetic properties of compounds derived from fluoro-substituted phenylacetates have been explored. These studies shed light on how substituent effects influence the magnetic behaviors and structural parameters, contributing to the development of materials with specific magnetic properties (Liu et al., 2017).

Biotransformation and Metabolic Engineering

Research has shown the capability of marine fungi to transform phenylacetonitrile to 2-hydroxyphenylacetic acid, demonstrating the potential for biotechnological applications in producing phenylacetic acids. This approach offers an efficient and environmentally friendly method for the production of valuable chemical compounds (Oliveira et al., 2013).

Influenza A Virus Neuraminidase Inhibition

Hydrophobic phenylacetic acid derivatives have been synthesized and evaluated for their ability to inhibit neuraminidase of the influenza A virus. These compounds, with modifications at specific positions, showed potent inhibitory activity, highlighting the potential of phenylacetic acid derivatives in antiviral drug development (Lv & Shi, 2022).

properties

IUPAC Name

2-(4-fluorophenyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHPRKLZKXQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395060
Record name 2-(4-Fluorophenyl)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-phenylacetic acid

CAS RN

723-69-3
Record name 2-(4-Fluorophenyl)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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